1H and 19F NMR Chemical Shifts for 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol: A Comprehensive Guide to Structural Elucidation and Experimental Protocols
1H and 19F NMR Chemical Shifts for 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol: A Comprehensive Guide to Structural Elucidation and Experimental Protocols
Executive Summary
The compound 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol is a highly functionalized building block frequently utilized in fragment-based drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a 1,2,5-trisubstituted aromatic ring—featuring both a heavy halogen (bromine) and a strong electron-withdrawing group (trifluoromethyl)—coupled with a flexible 1,3-diol aliphatic chain, presents unique stereochemical and electronic environments.
This whitepaper provides an in-depth technical analysis of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By detailing the causality behind the observed spectral data and providing a self-validating experimental protocol, this guide serves as an authoritative resource for synthetic chemists and analytical scientists.
Structural Analysis and Causality of Chemical Shifts
To accurately assign the NMR spectra of 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol, one must understand the electronic and steric forces at play.
1 H NMR Causality and Peak Assignment
The 1 H NMR spectrum is divided into the aromatic and aliphatic regions, each heavily influenced by the substituents:
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The Aromatic Region (7.40 – 7.70 ppm): The phenyl ring is substituted at positions 1 (alkyl chain), 2 (bromine), and 5 (trifluoromethyl).
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H3 (ortho to Br, meta to CF 3 ): The electronegative bromine atom deshields this proton, while the meta-CF 3 group exerts a mild electron-withdrawing inductive effect. This results in a doublet ( J≈8.0 Hz) around 7.65 ppm.
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H4 (meta to Br, ortho to CF 3 ): The strong inductive and mesomeric electron-withdrawing effects of the ortho-CF 3 group significantly deshield this proton, appearing as a doublet of doublets ( J≈8.0,2.0 Hz) near 7.45 ppm.
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H6 (ortho to alkyl, meta to Br, ortho to CF 3 ): Sandwiched between the alkyl group and the CF 3 group, this proton appears as a fine doublet ( J≈2.0 Hz) around 7.55 ppm.
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The Aliphatic Region (1.90 – 3.90 ppm):
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Diastereotopicity of CH 2 OH Protons: The central carbon (C2 of the propane-1,3-diol) is prochiral. Within each -CH 2 OH group, the two protons are diastereotopic. Consequently, they do not appear as a simple doublet but rather as a complex multiplet (the AB part of an ABX system) between 3.60 and 3.80 ppm[1].
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Hydrogen Bonding: The chemical shift of the hydroxyl (-OH) protons is highly concentration- and solvent-dependent. In CDCl 3 , intramolecular hydrogen bonding between the 1,3-diol hydroxyls typically results in a broad singlet around 2.50–3.00 ppm. Switching to a strongly hydrogen-bonding solvent like DMSO-d 6 will shift these protons downfield to ∼ 4.50 ppm, where they will couple with the adjacent CH 2 protons to form a triplet[2].
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19 F NMR Causality
The 19 F NMR spectrum is exceptionally clean, featuring a single resonance for the -CF 3 group.
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Chemical Shift: The -CF 3 group attached directly to the aromatic ring typically resonates between -62.0 and -63.0 ppm (referenced to CFCl 3 ).
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Solvent Sensitivity: Fluorine chemical shifts are highly sensitive to the local dielectric environment. The dispersion of the 19 F signal can vary by up to 1-2 ppm depending on the polarity of the solvent (e.g., CDCl 3 vs. DMSO-d 6 ), a phenomenon well-documented in the optimization of trifluoromethyl tags for protein NMR[3].
Quantitative Data Presentation
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
| Proton(s) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment |
| H3 (Aromatic) | 7.65 | d | 1H | 8.0 | Deshielded by ortho-Br. |
| H6 (Aromatic) | 7.55 | d | 1H | 2.0 | Deshielded by ortho-CF 3 . |
| H4 (Aromatic) | 7.45 | dd | 1H | 8.0, 2.0 | Deshielded by ortho-CF 3 , coupled to H3 and H6. |
| -CH 2 OH | 3.60 – 3.80 | m | 4H | - | Diastereotopic protons; ABX system[1]. |
| Ar-CH 2 - | 2.90 | d | 2H | 7.5 | Coupled to the central aliphatic CH. |
| -OH | 2.50 – 3.00 | br s | 2H | - | Concentration-dependent; intramolecular H-bonding[2]. |
| -CH- (Central) | 2.00 – 2.20 | m | 1H | - | Coupled to Ar-CH 2 and CH 2 OH groups. |
Table 2: Predicted 19 F NMR Data (376 MHz, CDCl 3 )
| Fluorine Group | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Assignment |
| -CF 3 | -62.5 | s | 3F | Aromatic trifluoromethyl group; sensitive to solvent polarity[3]. |
Experimental Workflow: Synthesis and Validation
To acquire these NMR spectra, the target compound must be synthesized with high purity. The standard approach involves the alkylation of diethyl malonate with 2-bromo-5-(trifluoromethyl)benzyl bromide[4], followed by a global reduction of the ester moieties using Lithium Aluminum Hydride (LiAlH 4 )[5].
Workflow Visualization
Figure 1: Synthetic and NMR validation workflow for 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol.
Step-by-Step Methodology
Step 1: Synthesis of Diethyl 2-(2-bromo-5-(trifluoromethyl)benzyl)malonate
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Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.
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Add diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases.
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Add a solution of 2-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)[4] in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench with saturated aqueous NH 4 Cl, extract with ethyl acetate, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography to isolate the intermediate.
Step 2: LiAlH 4 Reduction to the 1,3-Diol
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Dissolve the intermediate in anhydrous THF and cool to 0 °C.
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Carefully add LiAlH 4 (2.5 eq) in portions. Caution: Highly exothermic.
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Stir at room temperature for 4 hours.
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Self-Validating Quench (Fieser Method): For every x grams of LiAlH 4 used, sequentially add x mL of H 2 O, x mL of 15% NaOH, and 3x mL of H 2 O. This protocol ensures the formation of granular aluminum salts that are easily filtered, preventing emulsion formation and maximizing diol recovery.
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Filter through Celite, concentrate the filtrate, and purify via recrystallization or chromatography to yield the pure 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol[5].
Step 3: NMR Sample Preparation and Acquisition
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Sample Prep: Dissolve 15–20 mg of the purified diol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer.
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Acquisition Parameters ( 1 H): 16 scans, 1-second relaxation delay, 90° pulse angle.
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Acquisition Parameters ( 19 F): 64 scans, 2-second relaxation delay (to account for longer T1 relaxation times of fluorine nuclei), referenced to an external CFCl 3 standard (0 ppm).
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Validation Check: The success of the reduction is immediately validated by the disappearance of the ethyl ester signals (quartet at ∼ 4.1 ppm and triplet at ∼ 1.2 ppm) and the appearance of the diastereotopic -CH 2 OH multiplet at 3.60–3.80 ppm.
References
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Ye, Libin, et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins". Journal of Biomolecular NMR, 2015. Available at:[Link]
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Lomas, John S. "1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations". Magnetic Resonance in Chemistry, 2013. Available at: [Link]
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Abraham, Michael H., et al. "NMR Method for the Determination of Solute Hydrogen Bond Acidity". The Journal of Organic Chemistry, 2006. Available at:[Link]
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Ananthoji, Padmini K., et al. "Desymmetrization of a Propane-1,3-diol to Introduce the Quaternary Chiral Center of an AMG 176 Drug Substance Intermediate". Synthesis, 2022. Available at:[Link]
Sources
- 1. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
